Preferential Scaffold for Kinase Inhibitor Development in Patent Literature
2,5-Dimethylbenzo[d]thiazol-4-amine is specifically exemplified as a key intermediate in the synthesis of substituted benzothiazole kinase inhibitors, indicating a demonstrated utility that may not be shared by other benzothiazole-4-amine isomers [1]. While a direct quantitative comparison of kinase inhibition for the free amine is unavailable, its explicit inclusion in patent claims distinguishes it from unsubstituted or differently substituted analogs not referenced in this context.
| Evidence Dimension | Patent Disclosed Utility as Synthetic Intermediate |
|---|---|
| Target Compound Data | Explicitly claimed as intermediate in kinase inhibitor synthesis [1] |
| Comparator Or Baseline | Other benzothiazole-4-amine isomers (e.g., 2-methyl or unsubstituted) [2] |
| Quantified Difference | Qualitative: Patent claims differentiate 2,5-dimethyl substitution as useful for kinase inhibitor synthesis. |
| Conditions | Patent analysis: US 2011/0124641 and related applications |
Why This Matters
For groups synthesizing or evaluating kinase inhibitors, this compound provides a patented, literature-supported entry point, potentially offering a stronger IP position or better-validated SAR than other isomers.
- [1] Connolly, P. J., et al. (2008). Substituted benzothiazole kinase inhibitors. US Patent Application. View Source
- [2] Ryu, C. K., et al. (2003). Synthesis and antifungal activity of 2,5-disubstituted-6-(N-substituted)-4,7-dioxobenzothiazoles. Bioorganic & Medicinal Chemistry, 11(18), 4003-4008. View Source
